molecular formula C11H13ClOS B14067047 1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one

1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one

Cat. No.: B14067047
M. Wt: 228.74 g/mol
InChI Key: DNGJMAUZOVRZRH-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13ClOS. It is a derivative of phenylpropanone, characterized by the presence of a chloromethyl group and a methylthio group on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-(chloromethyl)-4-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated and sulfur-containing substrates.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one depends on its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. The methylthio group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, or gene expression.

Comparison with Similar Compounds

  • 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one
  • 1-(3-(Chloromethyl)-4-(methylthio)phenyl)ethanone
  • 1-(3-(Chloromethyl)-4-(methylthio)phenyl)butan-1-one

Comparison: 1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the chloromethyl and methylthio groups on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a distinct entity in research and industrial applications.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[3-(chloromethyl)-4-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13ClOS/c1-3-10(13)8-4-5-11(14-2)9(6-8)7-12/h4-6H,3,7H2,1-2H3

InChI Key

DNGJMAUZOVRZRH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC)CCl

Origin of Product

United States

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